4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-4-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions One common method starts with the preparation of the thienopyrimidine core, which can be synthesized through the cyclization of appropriate precursors under reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated compounds.
Scientific Research Applications
1-BENZYL-4-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: These compounds share the thienopyrimidine core and may have similar biological activities.
Chlorophenyl Derivatives: These compounds contain the chlorophenyl group and may exhibit similar chemical reactivity.
Uniqueness
1-BENZYL-4-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21ClN4S |
---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H21ClN4S/c24-19-8-6-18(7-9-19)20-15-29-23-21(20)22(25-16-26-23)28-12-10-27(11-13-28)14-17-4-2-1-3-5-17/h1-9,15-16H,10-14H2 |
InChI Key |
NKVKYJXOIZZEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.